(1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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Description
(1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1-((1-isobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring and a triazole moiety. This unique combination positions it as a candidate for various biological applications, particularly in medicinal chemistry. The triazole ring is often associated with enhanced pharmacological properties, making this compound of interest for further research.
Structural Characteristics
The molecular formula of the compound is C12H22N4O with a molecular weight of approximately 238.33 g/mol. Its structure facilitates interactions with biological targets, potentially influencing its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential interactions with various enzymes and receptors. Computational methods have been employed to predict its pharmacological profiles, indicating possible activities against multiple biological targets.
Potential Biological Activities
- Antimicrobial Activity : The presence of the triazole moiety suggests potential antimicrobial properties, similar to other triazole-containing compounds.
- Anti-inflammatory Effects : Given the structural similarities to known anti-inflammatory agents, studies are warranted to explore this aspect further.
- Cytotoxicity : Initial assessments indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Study 1: Interaction Studies
A study conducted on structurally similar compounds demonstrated that modifications in the triazole and pyrrolidine rings significantly influenced their affinity for biological targets. The findings suggested that the unique structure of This compound could lead to enhanced selectivity and potency against specific enzymes involved in inflammatory processes.
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Pyrazole Derivatives | Pyrazole ring | Antimicrobial |
2-Aminothiazoles | Thiazole ring | Anticancer |
4-Aminoquinolines | Quinoline structure | Antimalarial |
Case Study 2: Pharmacokinetic Properties
Pharmacokinetic studies suggested that the compound has favorable absorption and distribution characteristics, which are critical for its potential therapeutic applications. The predicted toxicity profile indicated low risks for hepatotoxicity and mutagenicity, making it a promising candidate for further development.
Synthesis and Modification
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the triazole moiety through click chemistry.
- Finalization through reductive amination to yield the desired product.
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
[1-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)5-15-4-3-11(6-15)7-16-8-12(9-17)13-14-16/h8,10-11,17H,3-7,9H2,1-2H3 |
InChI Key |
JOZQCGMRRVOMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)CN2C=C(N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.